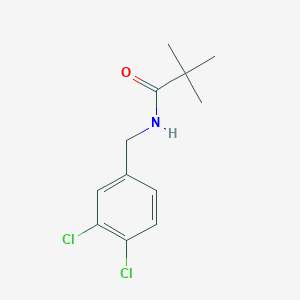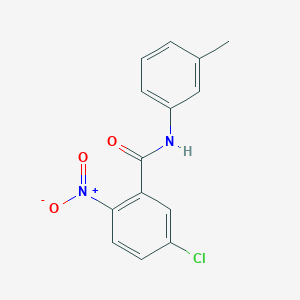![molecular formula C21H21N3O2 B5766191 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as P7C3-A20, is a small molecule that has been found to have neuroprotective effects in preclinical studies. This compound has shown potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone is not fully understood. However, it has been proposed that the compound promotes neurogenesis by activating the nicotinamide phosphoribosyltransferase (NAMPT) pathway. This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular energy metabolism and DNA repair. Activation of the NAMPT pathway has been shown to increase NAD+ levels, which in turn promotes neurogenesis and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase NAD+ levels, promote neurogenesis, and improve cognitive function in animal models. Additionally, it has been found to protect dopaminergic neurons in models of Parkinson's disease. These effects suggest that this compound has potential as a therapeutic agent for various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone is its ability to promote neurogenesis and improve cognitive function in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action and optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for various neurological disorders. Additionally, further studies are needed to determine its safety and efficacy in clinical trials. Furthermore, research could be conducted to investigate the potential of this compound as a neuroprotective agent in other diseases such as stroke and multiple sclerosis. Finally, studies could be conducted to determine the pharmacokinetics and pharmacodynamics of the compound to optimize dosing and administration in clinical trials.
Synthesis Methods
The synthesis method for 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone involves the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with 2-methyl-4-nitroaniline in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting intermediate is then treated with potassium carbonate and acetic acid to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Scientific Research Applications
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone has been extensively studied in preclinical models of neurological disorders. It has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, it has been found to protect dopaminergic neurons in models of Parkinson's disease. These findings suggest that this compound has potential as a therapeutic agent for various neurological disorders.
properties
IUPAC Name |
2-methyl-4-[4-(piperidine-1-carbonyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-23-21(26)18-8-4-3-7-17(18)19(22-23)15-9-11-16(12-10-15)20(25)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOWQZCJOYOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)




![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)

![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)